2,8-Dihydroxydibenzothiophene
Description
2,8-Dihydroxydibenzothiophene is a dibenzothiophene derivative featuring hydroxyl (-OH) groups at the 2 and 8 positions of the fused aromatic ring system. Dibenzothiophenes are sulfur-containing heterocyclic compounds with a structure analogous to biphenyl but with a thiophene ring fused to two benzene rings. Insights into its properties can be inferred from structurally related derivatives, such as 2,8-dimethyl- and 2,8-dibromo-dibenzothiophenes, which are well-documented in the evidence provided.
Properties
Molecular Formula |
C12H8O2S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
dibenzothiophene-2,8-diol |
InChI |
InChI=1S/C12H8O2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,13-14H |
InChI Key |
ORACUDSQEWJAQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(S2)C=CC(=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2,8-Dimethyldibenzo[b,d]thiophene
- Molecular Formula : C₁₄H₁₂S .
- Molecular Weight : 212.31 g/mol .
- Substituents : Methyl (-CH₃) groups at positions 2 and 7.
- Applications : Primarily used in laboratory research as a reference compound for mass spectrometry and structural studies .
2,8-Dibromodibenzo[b,d]thiophene
- Molecular Formula : C₁₂H₆Br₂S .
- Molecular Weight : 342.05 g/mol .
- Substituents : Bromine atoms at positions 2 and 8.
- Applications : Key intermediate in synthesizing low bandgap polymers for organic electronics (OLEDs, OFETs, photovoltaics) due to its electron-withdrawing bromine substituents .
- Physical Properties : Melting point of 226°C, >99% purity, and white crystalline appearance .
Other Derivatives
lists thiophene-based compounds with diverse substituents (e.g., cyano, diphenylamino, hexyloxy groups), though none are direct structural analogs. These derivatives highlight the versatility of dibenzothiophene scaffolds in materials science, particularly for tuning electronic properties .
Comparative Data Table
*Theoretical values for this compound are calculated based on its structure.
Research Findings and Substituent Effects
- Bromine atoms (-Br) are electron-withdrawing, reducing the HOMO-LUMO gap and improving conductivity in organic semiconductors . Hydroxyl groups (-OH) could introduce strong hydrogen-bonding interactions, increasing solubility in polar solvents and enabling coordination with metal ions.
Reactivity :
Thermal Stability :
- Brominated derivatives exhibit higher melting points (226°C) compared to methylated analogs, reflecting stronger intermolecular forces .
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